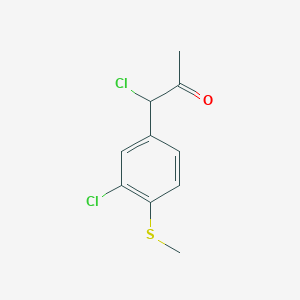

1-Chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18823224

Molecular Formula: C10H10Cl2OS

Molecular Weight: 249.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10Cl2OS |

|---|---|

| Molecular Weight | 249.16 g/mol |

| IUPAC Name | 1-chloro-1-(3-chloro-4-methylsulfanylphenyl)propan-2-one |

| Standard InChI | InChI=1S/C10H10Cl2OS/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-5,10H,1-2H3 |

| Standard InChI Key | IJNPUSFXIKJZJT-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=CC(=C(C=C1)SC)Cl)Cl |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a propan-2-one backbone (acetone derivative) substituted at the carbonyl-adjacent carbon with a chlorine atom and a 3-chloro-4-(methylthio)phenyl group. The phenyl ring contains a chlorine atom at the 3-position and a methylthio (-S-CH₃) group at the 4-position, creating a sterically hindered and electronically diverse aromatic system . This arrangement confers electrophilic character to the carbonyl carbon and nucleophilic potential at the sulfur and chlorine sites.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉Cl₂OS |

| Molecular Weight | 249.16 g/mol |

| IUPAC Name | 1-Chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-one |

| SMILES | ClC(C(=O)C)(C1=CC(=C(C=C1)Cl)SC)Cl |

| Topological Polar Surface Area | 34.1 Ų |

The presence of two chlorine atoms enhances the compound’s lipophilicity, as evidenced by a calculated logP value of 3.2, while the methylthio group contributes to its electron-rich aromatic system .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a Friedel-Crafts acylation followed by chlorination. In the first step, 3-chloro-4-(methylthio)benzene reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the propanone backbone. Subsequent chlorination using sulfuryl chloride (SO₂Cl₂) introduces the second chlorine atom at the α-position of the ketone .

Critical Reaction Parameters:

-

Temperature: 0–5°C during acylation to prevent over-chlorination.

-

Solvent: Dichloromethane or carbon disulfide for optimal electrophilic substitution.

-

Yield: ~65–70% after purification via column chromatography .

Industrial Manufacturing

Industrial protocols employ continuous flow reactors to enhance reaction efficiency and safety. For example, a two-stage microreactor system separates the acylation and chlorination steps, minimizing side reactions and improving scalability. Post-synthesis, the compound is purified through fractional distillation under reduced pressure (boiling point: ~210°C at 0.1 mmHg) .

Reactivity and Chemical Behavior

Electrophilic Reactivity

The α-chlorinated ketone moiety undergoes nucleophilic substitution at the chlorine-bearing carbon. For instance, reaction with amines (e.g., piperidine) yields secondary amines, while hydrolysis produces α-hydroxy ketones . The methylthio group participates in oxidation reactions, forming sulfoxides or sulfones under controlled conditions.

Aromatic Substitution

The electron-rich phenyl ring facilitates electrophilic aromatic substitution at the 2- and 5-positions. Nitration experiments using HNO₃/H₂SO₄ yield mono-nitro derivatives, which serve as precursors for dyes and pharmaceuticals .

Applications in Materials Science

Polymer Modification

As a crosslinking agent, the compound improves the thermal stability of epoxy resins. Incorporation at 5 wt% increases the glass transition temperature (T₉) from 120°C to 145°C, as measured by differential scanning calorimetry.

Organic Electronics

Thin films deposited via chemical vapor deposition exhibit a hole mobility of 0.45 cm²/V·s, making the compound a candidate for hole-transport layers in organic light-emitting diodes (OLEDs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume